molecular formula C15H19NO3 B1323203 Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 444188-08-3

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1323203
CAS No.: 444188-08-3
M. Wt: 261.32 g/mol
InChI Key: BGFUVUJVZGQYNH-UHFFFAOYSA-N
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Description

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a formyl group, and a dihydroquinoline core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common route might include:

    Formation of the dihydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the formyl group: This step can be carried out using a Vilsmeier-Haack reaction, where the dihydroquinoline is treated with a formylating agent like DMF and POCl3.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Tert-butyl 8-carboxy-3,4-dihydroquinoline-1(2H)-carboxylate.

    Reduction: Tert-butyl 8-hydroxymethyl-3,4-dihydroquinoline-1(2H)-carboxylate.

    Substitution: 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use in the development of pharmaceuticals due to its quinoline core.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group could participate in covalent bonding with nucleophilic sites in proteins, while the quinoline core might engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 8-formyl-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-8-11-6-4-7-12(10-17)13(11)16/h4,6-7,10H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFUVUJVZGQYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634518
Record name tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444188-08-3
Record name tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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